Home > Products > Screening Compounds P137193 > Peucedanocoumarin III
Peucedanocoumarin III - 130464-57-2

Peucedanocoumarin III

Catalog Number: EVT-462736
CAS Number: 130464-57-2
Molecular Formula: C21H22O7
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Peucedanocoumarin III is a natural product found in Peucedanum praeruptorum and Morinda citrifolia with data available.
Classification
  • Type: Coumarin
  • Chemical Formula: C₁₄H₁₄O₅
  • CAS Number: 130464-57-2
Synthesis Analysis

The synthesis of Peucedanocoumarin III has been established through several organic synthesis protocols. The most notable method involves a multi-step process starting from umbelliferone, which is a common precursor in coumarin synthesis.

Synthetic Route

Technical Parameters

  • Reagents Used: Various reagents are employed throughout the synthesis, including acylating agents and catalysts.
  • Conditions: Specific temperature and pressure conditions are maintained to facilitate each reaction step effectively.
Molecular Structure Analysis

Peucedanocoumarin III features a distinct molecular structure characterized by its coumarin backbone, which consists of a benzene ring fused to a lactone.

Structural Details

  • Molecular Weight: 258.26 g/mol
  • Functional Groups: The molecule contains hydroxyl groups, carbonyl groups, and methoxy groups that contribute to its biological activity.
  • 3D Structure: The spatial arrangement of atoms allows for interactions with biological targets, particularly proteins involved in neurodegenerative processes.

Relevant Data

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of synthesized Peucedanocoumarin III.
Chemical Reactions Analysis

Peucedanocoumarin III participates in various chemical reactions that enhance its therapeutic potential. Notably, it acts as an inhibitor of protein aggregation, particularly targeting α-synuclein aggregates associated with Parkinson's disease.

Key Reactions

  • Inhibition of α-Synuclein Aggregation: Peucedanocoumarin III has been shown to disaggregate α-synuclein inclusions in vitro and in vivo models .
  • Mechanistic Insights: The compound interacts with specific binding sites on protein aggregates, potentially altering their conformational states and promoting proteasomal clearance.
Mechanism of Action

The mechanism by which Peucedanocoumarin III exerts its biological effects involves several pathways:

  1. Disaggregation of Protein Aggregates: It disrupts the formation of toxic aggregates by binding to α-synuclein and huntingtin proteins.
  2. Neuroprotection: By preventing neurotoxic aggregation, it protects dopaminergic neurons from degeneration in models of Parkinson's disease .
  3. Cellular Pathways: The compound activates cellular pathways that enhance autophagy and proteasomal degradation of misfolded proteins.

Relevant Data

  • Studies have demonstrated that treatment with Peucedanocoumarin III results in improved motor function and reduced neurotoxicity in animal models .
Physical and Chemical Properties Analysis

The physical and chemical properties of Peucedanocoumarin III contribute significantly to its functionality:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under ambient conditions but sensitive to light and moisture.
  • Melting Point: Approximately 120–125 °C, indicating a solid state at room temperature.

These properties influence its bioavailability and efficacy as a therapeutic agent.

Applications

Peucedanocoumarin III holds promise for various scientific applications:

  1. Neurodegenerative Disease Research: Its role as an inhibitor of protein aggregation makes it a candidate for developing treatments for diseases like Parkinson's disease.
  2. Pharmaceutical Development: Ongoing research aims to optimize its synthesis and enhance its pharmacological properties for therapeutic use.
  3. Biological Studies: Used as a tool compound in studies investigating protein misfolding diseases and cellular stress responses.
Introduction to Peucedanocoumarin III in Neurodegenerative Disease Research

Historical Context and Natural Origins of PCIII in Traditional Medicine

Peucedanocoumarin III (PCIII), a bioactive furanocoumarin, is primarily isolated from the roots of Angelica decursiva (formerly Peucedanum decursivum) and related Apiaceae species [1] [5]. These plants have been integral to traditional East Asian medicine systems (notably Korean and Chinese pharmacopeias) for centuries, historically employed in formulations targeting inflammatory conditions, respiratory ailments, and circulatory disorders [8]. While historical texts do not explicitly mention neurodegenerative applications, the contemporary discovery of PCIII's neuroprotective properties aligns with ethnopharmacological knowledge regarding the use of Angelica species for disorders potentially linked to oxidative stress and inflammation – key pathophysiological components in neurodegeneration [8]. The compound was first chemically characterized in the 1990s [1], but its specific investigation within the context of protein misfolding diseases represents a significant shift from traditional use towards targeted neuropharmacology. Its inclusion in the National Development Institute of Korean Medicine (NIKOM) natural compound library (>640 compounds, >80% purity) facilitated modern high-throughput screening that revealed its potent anti-aggregation properties [1] [3].

Structural Classification and Relevance to Coumarin Derivatives in Pharmacology

PCIII (Chemical formula: C₂₁H₂₂O₇; Molecular Weight: 386.40 g/mol; CAS No.: 130464-57-2) belongs to the dihydropyranocoumarin subclass of furanocoumarins, characterized by a fused coumarin core with a dihydropyran ring [2] [6]. Its specific structure features a trans-diol moiety esterified with tiglic acid and acetic acid, critically forming (3'R,4'R)-3'-tigloyloxy-4'-acetoxy-3',4'-dihydroseselin [5]. This configuration distinguishes it from closely related isomers like peucedanocoumarin IV (PCIV), where the ester group positions differ, significantly impacting biological activity and synthetic yield [6]. The structural complexity necessitates multi-step organic synthesis starting from umbelliferone, involving seselin formation, epoxidation, hydrolysis to trans-diol, and selective esterification – a process yielding racemic PCIII suitable for therapeutic evaluation [4] [5].

  • Pharmacophore Significance: The coumarin core enables π-π stacking interactions with aromatic residues in amyloidogenic proteins (e.g., α-synuclein). The esterified dihydropyran ring and lipophilic tigloyl side chain enhance membrane permeability and facilitate interactions with hydrophobic pockets in aggregate structures, promoting disaggregation [1] [7]. Comparative studies with simpler coumarins (e.g., scopoletin, osthole) indicate PCIII's superior anti-aggregation efficacy, attributed to its capacity for multivalent binding to misfolded proteins [8].

Properties

CAS Number

130464-57-2

Product Name

Peucedanocoumarin III

IUPAC Name

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1

InChI Key

LYUZYPKZQDYMEE-KNXUDURGSA-N

SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.